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CAS No.: 4995-99-7

Cat. No.: B14010492
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Executive Summary & Chemical Identity[1][2]

The target molecule, 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid, acts as a
zwitterionic intermediate often encountered in the synthesis of complex pharmaceutical active
ingredients (APIs). Its structural validation is non-trivial due to the directing effects of the
salicylate core, which can yield regioisomeric mixtures (3- vs. 5-substitution) during the
Mannich reaction.
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Property Data

IUPAC Name Z;[;Dimethylamino)methyl]-z-hydroxybenzoic
Common Name 5-(Dimethylaminomethyl)salicylic acid
Molecular Formula C10H13NOs

Molecular Weight 211.22 g/mol

Monoisotopic Mass 211.0895 Da

Core Moiety Salicylic Acid (2-Hydroxybenzoic acid)

Key Functional Groups Phenol, Carboxylic Acid, Tertiary Amine

Synthetic Route & Mechanistic Context[2][5][8][9]
[10][11]

To understand the impurity profile and structural logic, one must analyze the synthesis. The
compound is generated via a Mannich reaction involving salicylic acid, formaldehyde, and
dimethylamine.

Mechanistic Causality

The hydroxyl group (-OH) at position 2 is a strong ortho, para-activator. The carboxylic acid (-
COOH) at position 1 is a meta-deactivator.

e Position 3 (Ortho to OH): Sterically hindered by the adjacent -COOH group but stabilized by
potential hydrogen bonding.

o Position 5 (Para to OH): Sterically accessible and electronically activated by the phenol.

Experimental Outcome: Under standard reflux conditions in ethanol/water, the 5-position is
kinetically and thermodynamically favored due to steric relief, making it the major product.
However, the 3-isomer and 3,5-bis(dimethylaminomethyl) impurity are common byproducts that
necessitate rigorous structural proof.

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14010492?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Target: 5-Isomer Excess Reagent _ | Impurity: 3,5-Bis

Salicylic Acid N Steric Preference ; -~ :
(C7H603) w»} / (Major Product) (Over-reaction)

Transition State

| ili : | H-Bond Stabilization v
HCHO + HN(Me)2 I (Electrophilic Aromatic Subst.) i -~ =720 2T Impurity: 3-Isomer
(Mannich Reagents) (Minor)

Figure 1: Competitive reaction pathways in the Mannich synthesis of the target molecule.

Click to download full resolution via product page

Spectroscopic Characterization (Step-by-Step)
Mass Spectrometry (MS)

Objective: Confirm molecular weight and analyze fragmentation to verify the substituent.

 lonization Mode: ESI+ (Electrospray lonization, Positive mode) is preferred due to the basic

amine.
e Observed [M+H]*: m/z 212.09
o Key Fragmentation Pathways (MS/MS):

o Loss of Dimethylamine (-45 Da): Cleavage of the benzylic C-N bond yields a tropylium-like
cation (m/z ~167).

o Decarboxylation (-44 Da): Common in salicylic acid derivatives (m/z ~168).

o Combined Loss: Loss of both CO2 and amine confirms the core substitution pattern.

Infrared Spectroscopy (IR)

Objective: Identify zwitterionic character.

o Carboxylate (COO™): Asymmetric stretch ~1600—-1580 cm~1 (indicates internal salt formation

with the amine).

e Phenol (Ar-OH): Broad band ~3200-3400 cm~! (often overlapped).
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e Amine Salt (RsNH*): Broad, multiple bands 2500-3000 cm~1.

Nuclear Magnetic Resonance (NMR) Elucidation

This is the definitive method for distinguishing the 5-isomer from the 3-isomer.

'H NMR Analysis (DMSO-de)

The aromatic region provides the "fingerprint” for the substitution pattern.

Proton Shift (60 ppm)

Multiplicity

Coupling (Hz)

Assignment
Logic

H-6 7.75

Doublet (d)

Ortho to COOH
(deshielded),
Meta to OH.
Small meta

coupling to H-4.

H-4 7.35

dd

J=85,22

Para to COOH,
Meta to OH.
Large ortho
coupling to H-3,
small meta

coupling to H-6.

H-3 6.85

Doublet (d)

Ortho to OH
(shielded). Large
ortho coupling to
H-4.

-CHz- 3.55

Singlet (s)

Benzylic
methylene
connecting ring

and amine.

-N(CHs)2 2.30

Singlet (s)

Six equivalent

methyl protons.

Critical Differentiation (3-Isomer vs. 5-Isomer):
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e 5-Isomer (Target): Two doublets (one with fine splitting) and one dd. The coupling constants
(J ~8.5 Hz) indicate two adjacent protons (H-3/H-4) and one isolated proton (H-6).

e 3-Isomer: Would show a triplet (H-5) and two doublets (H-4, H-6) pattern (contiguous 3-spin
system). The absence of a triplet at ~6.8 ppm rules out the 3-isomer.

B3C NMR & DEPT
Carbonyl (C=0): ~172 ppm.

Aromatic C-OH (C-2): ~160 ppm (deshielded).

Benzylic Carbon (Ar-CHz-N): ~62 ppm.

N-Methyl Carbons: ~44 ppm.[1]

2D NMR Connectivity (HMBC & NOESY)

To irrefutably prove the position of the

group, we utilize Heteronuclear Multiple Bond Correlation (HMBC).

» HMBC Experiment: Look for long-range coupling from the methylene protons (

3.55).

o Correlation 1: Methylene protons to C-4 and C-6.
o Correlation 2: Methylene protons to C-5 (quaternary).
o NOESY Experiment:
o 5-Isomer: NOE observed between Methylene protons and H-4 / H-6.

o 3-Isomer: NOE would be observed between Methylene protons and the Phenolic OH (if
visible) or solely H-4.
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Figure 2: Key 2D NMR correlations establishing the substituent at the 5-position.

Click to download full resolution via product page

Impurity Profiling & Quality Control

In a drug development context, demonstrating the absence of the 3-isomer is as important as

proving the 5-isomer.

Diagnostic Signal (*H

Impurity Structural Feature

NMR)

_ Triplet (or pseudo-t) at ~6.7-6.9

3-Isomer Substituent at C-3

ppm (H-5).

Two singlets in aromatic region
3,5-Bis-substituted Substituents at C-3 & C-5 (H-4, H-6). No ortho coupling

(~8Hz).

o ] ] Multiplet 6.8—7.9 ppm (4

Salicylic Acid No substituent

protons).

Protocol for Purity Analysis:
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e Dissolve 10 mg sample in DMSO-de.

e Acquire *H NMR with sufficient scans (ns=64) to detect minor impurities (<0.1%).
 Integrate the H-3 doublet (6.85 ppm).

o Check for triplet signals in the 6.7—7.0 ppm region (indicative of 3-isomer).

e Check for extra singlets in the 2.2—-2.8 ppm region (indicative of bis-substitution amine
methyls).
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o Source:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. np-mrd.org [np-mrd.org]
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¢ 3. Mannich reaction - Wikipedia [en.wikipedia.org]
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¢ 5. Hybrids of Salicylalkylamides and Mannich Bases: Control of the Amide Conformation by
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¢ To cite this document: BenchChem. [Structural Elucidation of 5-[(Dimethylamino)methyl]-2-
hydroxybenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14010492/docs#structural-elucidation-of-5-
dimethylamino-methyl-2-hydroxybenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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